1,3-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride

Description

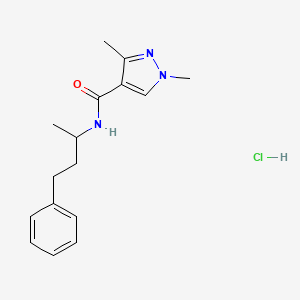

1,3-Dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride is a pyrazole-derived carboxamide compound with a hydrochloride salt formulation. Its structure comprises a 1,3-dimethyl-substituted pyrazole core linked via a carboxamide group to a 4-phenylbutan-2-yl moiety. This compound is hypothesized to function as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides targeting mitochondrial respiration in pathogens.

Properties

IUPAC Name |

1,3-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.ClH/c1-12(9-10-14-7-5-4-6-8-14)17-16(20)15-11-19(3)18-13(15)2;/h4-8,11-12H,9-10H2,1-3H3,(H,17,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFPQHJRCGEQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC(C)CCC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its role in various biological activities. The presence of a carboxamide group enhances its solubility and bioavailability.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a strong anti-inflammatory potential .

2. Antitumor Activity

The antitumor activity of pyrazole derivatives is well-documented. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example, derivatives were found to induce apoptosis in A549 lung cancer cells with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways such as Aurora-A kinase.

3. Analgesic Effects

Analgesic properties have been observed in several pyrazole derivatives. In vivo studies using carrageenan-induced paw edema models revealed that some compounds exhibited analgesic effects comparable to standard pain relief medications like ibuprofen . This suggests potential use in pain management therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Many pyrazole derivatives inhibit COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins.

- Modulation of Cytokine Production : These compounds can regulate the production of various cytokines involved in inflammatory responses.

- Induction of Apoptosis : By targeting specific kinases and signaling pathways, pyrazole derivatives can promote programmed cell death in cancer cells.

Case Studies

| Study | Compound Tested | Biological Activity | IC50 Value |

|---|---|---|---|

| Selvam et al. (2014) | Pyrazole derivatives | Anti-inflammatory | 10 µM |

| Bandgar et al. (2016) | 3-substituted phenyl-pyrazoles | MAO-B inhibition | Not specified |

| Burguete et al. (2015) | Acetyl-pyrazoles | Antitubercular | 6.25 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The fungicidal efficacy and physicochemical properties of pyrazole carboxamides are highly dependent on substituent variations. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

EC50 values against *Sclerotinia sclerotiorum.

Key Insights from Structural Comparisons :

Substituent Effects on Activity: Halogenation: Compounds with halogenated substituents (e.g., 9b, 9g) exhibit lower EC50 values due to enhanced electron-withdrawing effects, which stabilize ligand-SDH interactions . Aromatic Systems: Biphenyl (9a, 9g) and benzofuran (Furametpyr) substituents enable π-π stacking with SDH’s hydrophobic pockets. The target compound’s 4-phenylbutan-2-yl group may offer conformational flexibility but less direct aromatic interaction .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~319.8 g/mol) compared to biphenyl analogs (~416–476 g/mol) suggests improved solubility, a critical factor for systemic translocation in plants. The hydrochloride salt further enhances aqueous solubility .

Synthetic Accessibility :

- Pyrazole carboxamides are typically synthesized via EDCI/HOBt-mediated coupling (see ). The target compound’s synthesis likely follows similar protocols, though its alkyl-phenyl chain may require specialized intermediates .

Structure-Activity Relationship (SAR) and Mechanistic Implications

Pyrazole Core Modifications :

- 1,3-Dimethyl substitution (common in all compounds) stabilizes the pyrazole ring and prevents metabolic degradation.

- Introducing a 5-chloro group (Furametpyr) or difluoromethyl group (9b) enhances electrophilicity, improving SDH inhibition .

N-Substituent Design: Biphenyl vs. Alkyl-Phenyl: Biphenyl groups (9a, 9g) optimize steric and electronic complementarity with SDH’s ubiquinone-binding site. The target compound’s 4-phenylbutan-2-yl group may reduce binding affinity due to increased rotational freedom. Hydrochloride Salt: The ionic form of the target compound improves bioavailability compared to neutral analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1,3-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride?

- Methodology : The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent coupling with 4-phenylbutan-2-amine under basic conditions (e.g., triethylamine in dichloromethane) yields the carboxamide. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl. Characterization includes melting point analysis, H/C NMR, and LC-MS for structural confirmation .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Methodology : Key techniques include:

- NMR Spectroscopy : Assigns proton and carbon environments, with methyl groups at positions 1 and 3 appearing as singlets (~2.5 ppm for H).

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.

- X-ray Crystallography : Resolves absolute configuration and hydrogen bonding in the hydrochloride salt .

- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl) .

Q. What safety protocols are essential during handling and synthesis?

- Methodology : Use fume hoods for volatile reagents (e.g., chloroacetyl chloride). Wear nitrile gloves, goggles, and lab coats. Avoid contact with strong oxidizers (risk of decomposition to toxic gases like NO). Store the hydrochloride salt in a desiccator to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during the coupling step?

- Methodology :

- Solvent Selection : Dichloromethane or THF improves acyl chloride reactivity.

- Base Screening : Triethylamine vs. pyridine affects reaction kinetics; excess base minimizes HCl byproduct interference.

- Temperature Control : Maintaining 0–5°C reduces side reactions (e.g., dimerization).

- Progress Monitoring : TLC (silica gel, ethyl acetate/hexane) or in-situ IR tracks intermediate formation .

Q. What computational strategies predict the compound’s stability and solubility?

- Methodology :

- DFT Calculations : Model protonation states of the pyrazole ring and hydrochloride salt. Methyl groups at positions 1 and 3 enhance ring rigidity.

- LogP Prediction : Software like MarvinSketch estimates partition coefficients; substituent modifications (e.g., hydrophilic groups on the phenylbutan-2-yl chain) improve aqueous solubility.

- Molecular Dynamics : Simulates interactions with biological membranes to assess bioavailability .

Q. How are enantiomeric mixtures resolved, and how is enantiomeric excess measured?

- Methodology :

- Chiral Chromatography : Columns like Chiralpak AD-H separate enantiomers using n-hexane/isopropanol mobile phases.

- Derivatization : Chiral auxiliaries (e.g., Mosher’s acid) form diastereomers for crystallization.

- Polarimetry : Specific rotation measurements quantify enantiomeric excess.

- Case Study : Similar pyrazole derivatives achieved >99% ee using preparative HPLC .

Q. What strategies identify and mitigate common synthetic impurities?

- Methodology :

- HPLC-UV/GC-MS : Detects unreacted starting materials (e.g., residual 4-phenylbutan-2-amine) and dimer byproducts.

- Recrystallization : Ethanol/water mixtures purify the hydrochloride salt.

- Byproduct Analysis : Dehalogenation products are minimized using inert atmospheres (N) during acylation .

Key Challenges and Contradictions

- Stereochemical Control : Conflicting reports on the impact of substituent bulkiness on enantioselectivity during coupling reactions. Some studies favor bulky groups (e.g., tert-butyl), while others highlight steric hindrance reducing yield .

- Salt Stability : Hydrochloride salts may hydrolyze under humid conditions, contrasting with claims of long-term stability in desiccators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.